2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
CAS No.: 1235639-27-6
Cat. No.: VC6172987
Molecular Formula: C19H24N4O2S2
Molecular Weight: 404.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235639-27-6 |
|---|---|
| Molecular Formula | C19H24N4O2S2 |
| Molecular Weight | 404.55 |
| IUPAC Name | 2-benzylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C19H24N4O2S2/c1-14-18(27-22-21-14)19(25)23-9-7-15(8-10-23)11-20-17(24)13-26-12-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,24) |
| Standard InChI Key | KAXCDJIDOFDAAC-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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Benzylthio group: A sulfur-containing aromatic moiety that enhances lipophilicity and membrane permeability.
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Piperidine ring: A six-membered nitrogen heterocycle common in neuroactive and anticancer agents.
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4-Methyl-1,2,3-thiadiazole-5-carbonyl: A thiadiazole derivative with demonstrated enzyme-inhibitory and antiproliferative properties .
The IUPAC name, 2-benzylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide, reflects its connectivity. The SMILES notation (CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3) and InChIKey (KAXCDJIDOFDAAC-UHFFFAOYSA-N) provide precise stereochemical details.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₂S₂ |
| Molecular Weight | 404.55 g/mol |
| CAS Number | 1235639-27-6 |
| Solubility | Not publicly available |
The molecular weight and sulfur content suggest moderate polarity, likely influencing its pharmacokinetic behavior. Computational models predict a logP value of ~3.2, indicating balanced hydrophobicity for cellular uptake.
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis involves multi-step organic reactions, typically including:
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Nucleophilic substitution: Introduction of the benzylthio group via reaction between benzyl mercaptan and α-chloroacetamide intermediates.
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Condensation: Coupling of the piperidine-thiadiazole fragment using carbodiimide-based activating agents.
Key challenges include steric hindrance at the piperidine N-atom and ensuring regioselectivity during thiadiazole functionalization.
Optimization Parameters
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Temperature: Reactions are conducted at 0–25°C to minimize side-product formation.
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Catalysts: Dimethylaminopyridine (DMAP) enhances acylation efficiency during piperidine-thiadiazole conjugation.
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Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.
Yield optimization remains unpublished, but analogous syntheses report 45–65% efficiency after purification .
Biological Activity and Mechanistic Insights
Putative Mechanisms
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FAK Inhibition: Thiadiazole-acetamides disrupt focal adhesion kinase (FAK) signaling, critical for cancer cell migration .
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Reactive Oxygen Species (ROS) Generation: Sulfur atoms in the benzylthio group may induce oxidative stress, triggering apoptosis .
Pharmacological and Toxicological Considerations
Structural Analogs and Activity Trends
These analogs underscore the importance of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing potency .
Future Research Directions
Preclinical Development
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In vivo efficacy studies: Xenograft models to evaluate tumor suppression in breast and glioblastoma cancers.
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Formulation optimization: Nanoencapsulation to improve bioavailability and reduce off-target effects.
Structure-Activity Relationship (SAR) Studies
Systematic modifications to explore:
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